EOAI3402143

Übersicht

Beschreibung

EOAI3402143 is a small-molecule inhibitor that targets deubiquitinases, specifically Usp9x, Usp24, and Usp5. It has shown potential in increasing tumor cell apoptosis and blocking tumor growth, making it a promising candidate for cancer therapy .

Wissenschaftliche Forschungsanwendungen

EOAI3402143 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Es wurde gezeigt, dass es das Tumorwachstum in verschiedenen Krebsmodellen, einschließlich Melanom und Bauchspeicheldrüsenkrebs, hemmt

Zellbiologie: Die Verbindung wird verwendet, um die Rolle von Deubiquitinasen beim Zellüberleben und der Apoptose zu untersuchen

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Krebstherapien, die auf den Ubiquitin-Proteasom-Weg abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität der Deubiquitinasen Usp9x, Usp24 und Usp5 hemmt. Diese Hemmung stört den Ubiquitin-Proteasom-Weg, was zur Anhäufung von ubiquitinierten Proteinen und zur Induktion der Apoptose in Tumorzellen führt . Die Verbindung zielt speziell auf die molekularen Wege ab, die an Zellüberleben und -proliferation beteiligt sind, wodurch sie das Tumorwachstum effektiv blockiert .

Wirkmechanismus

Target of Action

EOAI3402143 is a deubiquitinase (DUB) inhibitor, which inhibits Usp9x, Usp24, and Usp5 . These proteins are involved in the regulation of protein degradation and stability, playing crucial roles in various cellular processes.

Mode of Action

This compound interacts with its targets (Usp9x, Usp24, and Usp5) in a dose-dependent manner . It inhibits their activity, leading to changes in the ubiquitination status of their substrate proteins .

Biochemical Pathways

One of the key pathways affected by this compound is the PD-1 pathway . PD-1 is an inhibitory receptor on T cells and plays an important role in promoting cancer immune evasion . This compound regulates PD-1 homeostasis, potentially modulating tumor immunotherapy .

Result of Action

The inhibition of Usp9x, Usp24, and Usp5 by this compound leads to increased tumor cell apoptosis and suppressed tumor growth . In mice, this compound has been shown to fully block or regress myeloma tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the expression and activity of PD-1, one of the targets of this compound . .

Biochemische Analyse

Biochemical Properties

EOAI3402143 interacts with and inhibits the activity of deubiquitinases USP5, USP9x, and USP24 in a dose-dependent manner . These enzymes play crucial roles in the regulation of protein degradation and stability, and their inhibition can lead to changes in the levels and activity of various proteins within the cell .

Cellular Effects

This compound has been shown to increase tumor cell apoptosis . It suppresses cell survival in a dose-dependent manner . In particular, it has been found to have potent inhibitory activity against Usp9x and Usp5, key enzymes involved in the regulation of cell survival and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and inhibition of deubiquitinases USP5, USP9x, and USP24 . By inhibiting these enzymes, this compound prevents the removal of ubiquitin from target proteins, leading to their degradation and thus altering cellular processes .

Temporal Effects in Laboratory Settings

This compound has been shown to suppress cell survival in a dose-dependent manner over time . At a concentration of 600 nM, it completely suppresses 3D colony growth .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively inhibit Usp9x activity and suppress tumor growth . It has been used at a dosage of 15 mg/kg to treat human MIAPACA2 tumor xenografts in mice .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EOAI3402143 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically above 98% .

Industrial Production Methods

Industrial production of this compound follows standard protocols for small-molecule inhibitors, ensuring consistency and scalability. The compound is available in various quantities, ranging from milligrams to grams, and is typically stored at -20°C for long-term stability .

Analyse Chemischer Reaktionen

Reaktionstypen

EOAI3402143 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Inhibitionsreaktionen: Es hemmt die Aktivität der Deubiquitinasen Usp9x, Usp24 und Usp5 in dosisabhängiger Weise

Induktion der Apoptose: Die Verbindung induziert Apoptose in Tumorzellen, indem sie den Ubiquitin-Proteasom-Weg stört

Häufige Reagenzien und Bedingungen

Die Reaktionen, an denen this compound beteiligt ist, erfordern typischerweise:

Reagenzien: DMSO (Dimethylsulfoxid) zur Solubilisierung, PEG300 (Polyethylenglykol) zur Formulierung und Tween 80 zur Stabilisierung

Bedingungen: Die Verbindung wird häufig in In-vitro- und In-vivo-Studien in Konzentrationen verwendet, die von nanomolar bis mikromolar reichen

Hauptprodukte

Das primäre Ergebnis von Reaktionen, an denen this compound beteiligt ist, ist die Hemmung der Deubiquitinase-Aktivität, was zu einer erhöhten Apoptose und einem reduzierten Tumorwachstum führt .

Vergleich Mit ähnlichen Verbindungen

EOAI3402143 ist einzigartig in seiner Fähigkeit, gleichzeitig mehrere Deubiquitinasen zu hemmen, darunter Usp9x, Usp24 und Usp5. Ähnliche Verbindungen umfassen:

USP7-IN-3: Ein selektiver Inhibitor von Usp7, der in der Krebsforschung verwendet wird.

GNE-6640: Zielt auf Usp7 ab und wird in Studien im Zusammenhang mit dem Ubiquitin-Proteasom-Weg verwendet.

This compound zeichnet sich durch sein breiteres Inhibitionsprofil und seine höhere Potenz bei der Induktion der Apoptose von Tumorzellen aus .

Biologische Aktivität

EOAI3402143 is a novel small-molecule inhibitor that targets deubiquitinating enzymes (DUBs), specifically USP5, USP9x, and USP24. This compound has shown significant potential in various cancer models, particularly in enhancing apoptosis in tumor cells and regulating immune checkpoint proteins. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on specific cancer types, and relevant case studies.

This compound functions primarily by inhibiting the activity of DUBs, which play crucial roles in protein homeostasis by regulating ubiquitination and deubiquitination processes. The inhibition of DUBs by this compound leads to increased ubiquitination of target proteins, promoting their degradation. Notably, this compound has been found to significantly reduce the protein abundance of PD-1, an immune checkpoint that negatively regulates T cell activation, without affecting other checkpoints like PD-L1 or VISTA .

Key Findings on Mechanisms

- Inhibition of PD-1 : In vitro studies demonstrated that this compound treatment resulted in a dose-dependent decrease in PD-1 protein levels in various T cell lines (MOLT-4, Jurkat) and primary CD3+ T cells .

- Deubiquitination Assay : Co-incubation of purified USP5 with ubiquitinated PD-1 confirmed that this compound inhibits USP5-mediated deubiquitination directly .

- Tumor Microenvironment : Immunohistochemistry studies revealed that USP5 colocalizes with PD-1 in tumor-infiltrating T cells from colorectal cancer patients, suggesting a significant role in tumor microenvironment regulation .

Effects on Cancer Cell Lines

This compound has been extensively studied for its effects on various cancer types:

Table 1: Summary of this compound Effects on Cancer Cell Lines

| Cancer Type | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Multiple Myeloma | Primary myeloma cells | Increased apoptosis | Inhibition of Usp9x and Usp24 |

| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299 | Reduced cell proliferation | Inhibition of USP5 |

| Colorectal Cancer | SW480 | Decreased PD-1 expression | Targeting USP5 |

Case Study 1: Multiple Myeloma

In a study involving multiple myeloma models, this compound was shown to dose-dependently inhibit Usp9x and Usp24 activity. This inhibition led to increased apoptosis in myeloma cells and significant regression of tumors in mouse models . The study concluded that targeting these DUBs could offer therapeutic benefits for patients with drug-refractory myeloma.

Case Study 2: Non-Small Cell Lung Cancer

Research on NSCLC indicated that this compound effectively reduced cell proliferation in vitro. The compound's action was linked to the inhibition of USP5, which is known to regulate cell cycle progression through its interaction with cyclin D1 . In vivo experiments demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models .

Eigenschaften

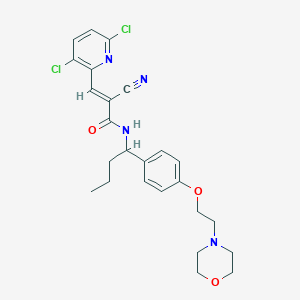

IUPAC Name |

(E)-2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVQQNZHGBYGQ-KNTRCKAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)/C(=C/C3=C(C=CC(=N3)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.